Physicochemical Properties of 2-Aminocyclohexanecarboxylic Acid Isomers: An In-depth Technical Guide
Physicochemical Properties of 2-Aminocyclohexanecarboxylic Acid Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the cis and trans isomers of 2-aminocyclohexanecarboxylic acid. Understanding these properties is crucial for applications in drug design, peptide synthesis, and materials science, where the specific stereochemistry of these alicyclic β-amino acids dictates their biological activity and material characteristics. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and presents logical workflows and potential applications through structured diagrams.
Core Physicochemical Data
The following table summarizes the available quantitative data for the cis and trans isomers of 2-aminocyclohexanecarboxylic acid. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.
| Property | cis-2-Aminocyclohexanecarboxylic Acid | trans-2-Aminocyclohexanecarboxylic Acid |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol | 143.18 g/mol |
| Melting Point | ~240 °C (decomposes)[1][2] | ~255 °C (decomposes) |
| pKa | Data not available | Data not available |
| logP (XLogP3) | Data not available | -1.5 (Computed)[3][4] |
| Aqueous Solubility | Data not available | Soluble in water (qualitative)[5] |
Note: The lack of comprehensive experimental data highlights an area for further research to fully characterize these isomers.
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental for the successful application of 2-aminocyclohexanecarboxylic acid isomers in research and development. The following sections detail standard experimental methodologies for measuring key parameters.
Determination of pKa (Acid Dissociation Constant)
The pKa values of the amino and carboxylic acid groups are critical for understanding the ionization state of the molecule at different pH levels, which influences its solubility, binding affinity, and pharmacokinetic properties. A common method for pKa determination is through acid-base titration.
Protocol: Potentiometric Titration
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Sample Preparation: A precise amount of the 2-aminocyclohexanecarboxylic acid isomer is dissolved in deionized water to create a solution of known concentration (e.g., 0.1 M).
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Titration Setup: The solution is placed in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
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Acidification: The solution is first acidified to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both the amino and carboxyl groups are fully protonated.
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Titration: A standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the ammonium group.
Determination of logP (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for experimental logP determination.
Protocol: Shake-Flask Method
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Solvent Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
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Sample Preparation: A known amount of the 2-aminocyclohexanecarboxylic acid isomer is dissolved in one of the phases (typically the one in which it is more soluble).
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Partitioning: A precise volume of the prepared sample solution is added to a known volume of the other phase in a separatory funnel or vial.
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Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
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Concentration Measurement: The concentration of the isomer in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a critical property for drug candidates, as it affects their bioavailability and formulation. The equilibrium solubility method, often referred to as the shake-flask method, is considered the gold standard.
Protocol: Equilibrium (Shake-Flask) Solubility
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Sample Preparation: An excess amount of the solid 2-aminocyclohexanecarboxylic acid isomer is added to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).
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Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.
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Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
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Concentration Analysis: The concentration of the dissolved isomer in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with UV detection or mass spectrometry. The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Potential Applications and Research Areas
While specific signaling pathways for 2-aminocyclohexanecarboxylic acid isomers are not well-documented in publicly available literature, their structural similarity to other biologically active molecules suggests several areas of interest for researchers and drug developers.
The constrained cyclic structure of these amino acids makes them valuable building blocks in several fields:
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Drug Development: Derivatives of the trans-isomer have been explored for the development of drugs targeting the central nervous system.[5] Their rigid conformation can lead to higher receptor affinity and selectivity.
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Enzyme Inhibitors: The specific spatial arrangement of the amino and carboxyl groups can be exploited to design potent and selective enzyme inhibitors.
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Peptide Mimetics and Foldamers: Both cis and trans isomers are used to create peptidomimetics with well-defined secondary structures (foldamers). These structures can mimic or disrupt biological interactions and are resistant to proteolytic degradation.
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Advanced Materials: The ability of these molecules to self-assemble into ordered structures makes them candidates for the development of novel biomaterials and gels.
This guide serves as a foundational resource for professionals working with 2-aminocyclohexanecarboxylic acid isomers. The provided data and protocols are intended to support further research and development in the exciting fields where these unique molecules show significant promise.
References
- 1. cis-2-Aminocyclohexanecarboxylic acid = 95.0 NT 45743-49-5 [sigmaaldrich.com]
- 2. 5691-20-3 CAS MSDS (CIS-2-AMINO-1-CYCLOHEXANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 5691-19-0: trans-2-Aminocyclohexanecarboxylic acid [cymitquimica.com]
